3-Amino-4-methyl-1lambda6-thiolane-1,1-dione
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Overview
Description
3-Amino-4-methyl-1lambda6-thiolane-1,1-dione is a chemical compound with the molecular formula C5H11NO2S It is a thiolane derivative, characterized by the presence of an amino group and a methyl group attached to the thiolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-methyl-1lambda6-thiolane-1,1-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methylthiolane-1,1-dione with ammonia or an amine source to introduce the amino group. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis or batch reactors. These methods ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-methyl-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound to its corresponding thiolane derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiolane derivatives.
Substitution: Various substituted thiolane derivatives.
Scientific Research Applications
3-Amino-4-methyl-1lambda6-thiolane-1,1-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-4-methyl-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with target molecules, while the thiolane ring provides structural stability. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-4-methoxy-1lambda6-thiolane-1,1-dione
- 3-(Aminomethyl)-1lambda6-thiolane-1,1-dione
- 3-[(4-Methoxyphenyl)amino]-1lambda6-thiolane-1,1-dione
Uniqueness
3-Amino-4-methyl-1lambda6-thiolane-1,1-dione is unique due to the presence of both an amino group and a methyl group on the thiolane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
6643-13-6 |
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Molecular Formula |
C5H11NO2S |
Molecular Weight |
149.21 g/mol |
IUPAC Name |
4-methyl-1,1-dioxothiolan-3-amine |
InChI |
InChI=1S/C5H11NO2S/c1-4-2-9(7,8)3-5(4)6/h4-5H,2-3,6H2,1H3 |
InChI Key |
YYGNWYCWJLWHCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CS(=O)(=O)CC1N |
Origin of Product |
United States |
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